
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide, also known as Isobutyryl THIQ, is a novel compound that has gained significant attention in the field of scientific research. This molecule possesses unique properties that make it an attractive candidate for various applications in the field of medicine, pharmacology, and neuroscience.
作用机制
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ acts as a partial agonist of TAAR1, which results in the activation of downstream signaling pathways. This leads to the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with improved cognitive function. It also modulates the activity of serotonin, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory consolidation, and increase motivation. It also has anxiolytic effects, reducing anxiety-like behaviors in animal models. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has also been shown to have antidepressant effects, reducing depressive-like behaviors in animal models. Additionally, it has been shown to have analgesic effects, reducing pain perception in animal models.
实验室实验的优点和局限性
One of the advantages of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is its selectivity for TAAR1. This allows for specific modulation of neurotransmitter activity, reducing the potential for off-target effects. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is also relatively easy to synthesize, and its purity can be improved through various purification techniques. However, one limitation of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ. One area of interest is its potential as a treatment for various neurological and psychiatric disorders. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to have beneficial effects in animal models of depression, anxiety, and cognitive impairment. Further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential as a tool for studying the role of TAAR1 in various physiological processes. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ can be used to selectively modulate TAAR1 activity and investigate its downstream effects. Finally, there is potential for the development of novel derivatives of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ with improved solubility and pharmacokinetic properties.
合成方法
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ involves the reaction of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride and 3-methylbutan-1-amine. The reaction is carried out under specific conditions to obtain the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through various purification techniques.
科学研究应用
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain. TAAR1 is involved in the regulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to modulate the activity of these neurotransmitters, leading to various physiological effects.
属性
IUPAC Name |
3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)10-17(21)19-15-8-7-14-6-5-9-20(16(14)11-15)18(22)13(3)4/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQZJEUUGFPXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


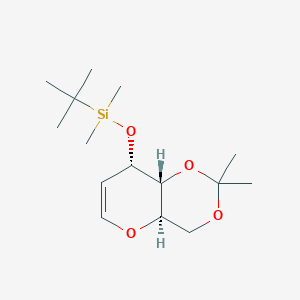
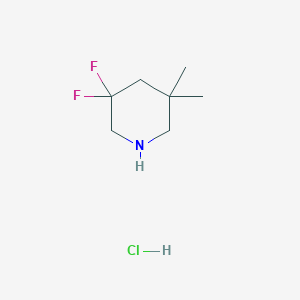
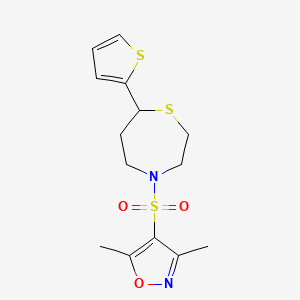
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)
![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)

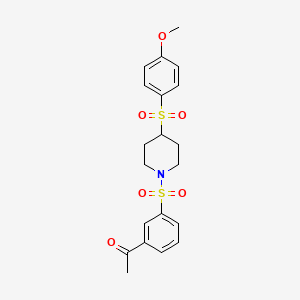
![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide](/img/structure/B2883854.png)
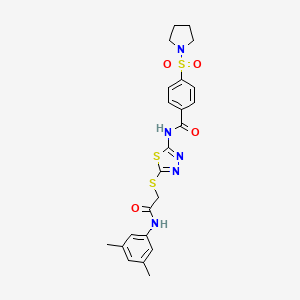
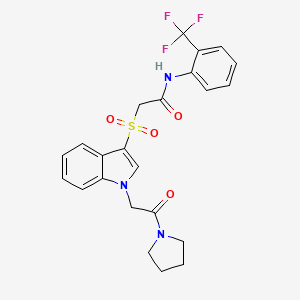
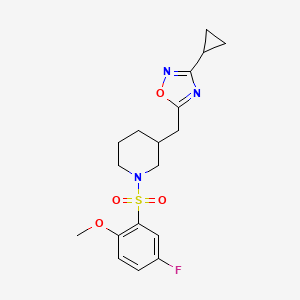
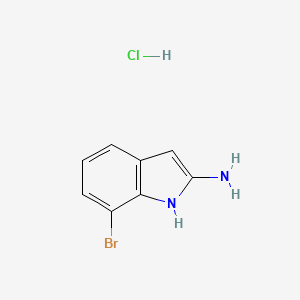
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2883863.png)